Arylsulfonylpiperazine, 17
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Overview
Description
Arylsulfonylpiperazine, 17 is a compound belonging to the class of arylsulfonylpiperazines, which are known for their diverse biological activities. These compounds have been extensively studied for their potential as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arylsulfonylpiperazines typically involves the reaction of piperazine derivatives with arylsulfonyl chlorides under basic conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of arylsulfonylpiperazines often employs parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity. These methods are advantageous due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Arylsulfonylpiperazines undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions include various substituted arylsulfonylpiperazines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly for 11β-HSD1.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of arylsulfonylpiperazine, 17 involves its interaction with specific molecular targets, such as 11β-HSD1. By inhibiting this enzyme, the compound can modulate glucocorticoid levels, thereby affecting various physiological processes. The inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Arylsulfonylpiperazine, 17 can be compared with other similar compounds, such as:
N,N-Dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines: Known for their anticoagulant activity.
Benzazol-2-yl piperazine sulfonamides: Potent inhibitors of 11β-HSD1.
Hippuric acid derivatives containing arylsulfonylpiperazine nucleus: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific inhibition of 11β-HSD1, making it a valuable compound for therapeutic research and development .
Properties
Molecular Formula |
C22H20F3N3O2S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-(4-phenylphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C22H20F3N3O2S/c23-22(24,25)20-7-4-12-26-21(20)27-13-15-28(16-14-27)31(29,30)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-12H,13-16H2 |
InChI Key |
ONBIFHXEZPQLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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